molecular formula C16H23Cl3NO6P B5121062 [di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

Cat. No.: B5121062
M. Wt: 462.7 g/mol
InChI Key: VJVQJCWJBCRAJI-UHFFFAOYSA-N
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Description

[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoryl group, a phenylmethyl group, and a trichloro-hydroxyethyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate typically involves multiple steps. One common method includes the reaction of di(propan-2-yloxy)phosphoryl chloride with phenylmethylamine to form an intermediate. This intermediate is then reacted with 2,2,2-trichloro-1-hydroxyethyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of [di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with active sites of enzymes, inhibiting their activity. The trichloro-hydroxyethyl carbamate group can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline
  • 2-二环己基磷-2’,6’-二异丙氧基-1,1’-联苯

Uniqueness

Compared to similar compounds, [di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is unique due to its combination of a phosphoryl group and a trichloro-hydroxyethyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

[di(propan-2-yloxy)phosphoryl-phenylmethyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl3NO6P/c1-10(2)25-27(23,26-11(3)4)13(12-8-6-5-7-9-12)24-15(22)20-14(21)16(17,18)19/h5-11,13-14,21H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVQJCWJBCRAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=CC=C1)OC(=O)NC(C(Cl)(Cl)Cl)O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl3NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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